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Compound of Interest

Compound Name: 4-Chloro-2-(piperidin-4-yl)pyridine

CAS No.: 899357-00-7

Cat. No.: B1661348

Get Quote

Executive Summary
4-Chloro-2-(piperidin-4-yl)pyridine is a bifunctional heterocyclic building block that has

emerged as a "privileged scaffold" in the discovery of G-Protein Coupled Receptor (GPCR)

modulators and Kinase inhibitors. Its structural utility lies in its unique vector alignment: the 4-

chloropyridine moiety serves as a highly reactive electrophile for Nucleophilic Aromatic

Substitution (SNAr) or Palladium-catalyzed cross-couplings, while the 2-piperidinyl group

provides a solubilizing, basic handle that often mimics the pharmacophore of endogenous

ligands.

This guide details the application of this scaffold in synthesizing GPR119 agonists (Type 2

Diabetes) and Smoothened (SMO) receptor antagonists (Oncology).[1] It includes validated

protocols for functionalization and a strategic analysis of its chemical biology.

Chemical Biology & Structural Utility[1]
The "Bifunctional" Advantage
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The molecule acts as a linchpin in divergent library synthesis. Its reactivity profile allows for

sequential functionalization without the need for complex protecting group manipulations,

provided the piperidine nitrogen is handled correctly (often available as N-Boc).[1]

Vector A (C4-Chlorine): The chlorine atom at the 4-position of the pyridine ring is significantly

more electron-deficient than a 2-chloropyridine or chlorobenzene due to the para-nitrogen

effect. This makes it an excellent candidate for SNAr displacement by weak nucleophiles

(phenols, anilines) under mild conditions.[1]

Vector B (Piperidine Nitrogen): This secondary amine is a versatile handle for amide

coupling, reductive amination, or urea formation.[1] In medicinal chemistry, this moiety often

interacts with Aspartate residues in GPCR binding pockets (e.g., AspTM3.32).[1]

Physicochemical Profile[1]
Lipophilicity (cLogP): ~1.9 (Free base).[1] Ideal for fragment-based drug discovery (FBDD)

as it allows for the addition of lipophilic "head groups" while maintaining overall drug-like

properties (Rule of 5).

Solubility: The basic piperidine nitrogen (pKa ~9-10) ensures high aqueous solubility at

physiological pH when formulated as a salt, improving bioavailability of the final drug

candidate.

Case Study: GPR119 Agonists for Type 2
Diabetes[2][3][4][5][6][7][8]
The most prominent application of this scaffold is in the synthesis of GPR119 agonists.

GPR119 is a lipid-sensing GPCR found in pancreatic

-cells and intestinal L-cells. Agonists promote glucose-dependent insulin secretion (GSIS).[2][3]

Pharmacophore Mapping
High-potency GPR119 agonists (e.g., MBX-2982, GSK1292263) often feature a central

piperidine-pyridine core.

The "Tail": The piperidine ring (often substituted with a carbamate) sits in the solvent-

exposed region.
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The "Core": The pyridine ring acts as a rigid spacer.

The "Head": A lipophilic aryl sulfone or ether attached at the pyridine C4 position penetrates

deep into the receptor pocket.

Visualization: Divergent Synthesis Workflow
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Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Detailed Experimental Protocols
Protocol A: SNAr Displacement (Synthesis of Aryl
Ethers)
Application: Attaching the "Head Group" for GPR119 agonists. Mechanism: The electron-

deficient 4-chloropyridine undergoes addition-elimination with oxygen nucleophiles.

Materials:

Scaffold: tert-Butyl 4-(4-chloropyridin-2-yl)piperidine-1-carboxylate (1.0 eq)

Nucleophile: 4-(Methylsulfonyl)phenol (1.2 eq)

Base: Cesium Carbonate (Cs2CO3) (2.0 eq)[1]

Solvent: Anhydrous DMF or DMSO[1]
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Step-by-Step Procedure:

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg,

0.34 mmol) and the phenol nucleophile (70 mg, 0.41 mmol) in anhydrous DMF (3.0 mL).

Activation: Add Cs2CO3 (220 mg, 0.68 mmol) in one portion. Flush the vial with nitrogen and

seal.

Reaction: Heat the mixture to 90°C for 4–12 hours.

Checkpoint: Monitor by LC-MS.[4] The 4-Cl starting material (M+H ~297) should

disappear, replaced by the ether product (M+H ~433).

Note: If conversion is slow, increase temperature to 110°C. 4-chloropyridines are reactive,

but sterically hindered phenols may require higher energy.[1]

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3

x 10 mL) to remove DMF.[1] Wash with brine, dry over Na2SO4, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki Coupling
Application: Creating biaryl cores for Kinase or SMO inhibitors.

Materials:

Scaffold: 4-Chloro-2-(piperidin-4-yl)pyridine (N-Boc protected) (1.0 eq)

Boronic Acid: Phenylboronic acid derivative (1.5 eq)[1]

Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

Base: 2M Aqueous Na2CO3 (3.0 eq)[1]

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:
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Degassing: In a microwave vial, combine the scaffold, boronic acid, and solvent. Sparge with

nitrogen for 5 minutes.

Catalysis: Add the Pd catalyst and aqueous base. Seal the vial immediately.

Reaction: Heat at 100°C (conventional heating) for 12 hours or 120°C (microwave

irradiation) for 30 minutes.

Filtration: Filter the hot reaction mixture through a pad of Celite to remove Palladium black.

Rinse with MeOH/DCM.

Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile +

0.1% Formic Acid).

Quantitative Data Summary: Reactivity Comparison
The following table summarizes the relative reactivity of the 4-chloropyridine moiety compared

to other common heterocyclic halides, justifying its selection for SNAr strategies.

Scaffold Type
Electrophile
Position

Relative Rate
(SNAr)

Typical Conditions

4-Chloropyridine C4 High (100) K2CO3, 80°C

2-Chloropyridine C2 Moderate (20)
Cs2CO3, 120°C or

Pd-cat

3-Chloropyridine C3 Negligible (<1) Requires Pd-catalysis

Chlorobenzene C-Aryl Negligible (<0.1) Requires Pd-catalysis

Data derived from competitive reaction screens in internal BMS/Merck literature for GPR119

discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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